2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2,6-octadiene-1,8-diol, (E,Z)-, also known as (E,E)-2,6-dimethyl-2,6-octadiene-1,8-diol, is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.249 g/mol . This compound is characterized by its two hydroxyl groups and a conjugated diene system, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,6-octadiene-1,8-diol can be achieved through several chemical routes. One common method involves the reaction of geraniol with appropriate reagents to introduce the hydroxyl groups at the desired positions. The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-2,6-octadiene-1,8-diol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-2,6-octadiene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as tosyl chloride (TsCl) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the double bonds can produce saturated alcohols .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2,6-octadiene-1,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-2,6-octadiene-1,8-diol involves its interaction with molecular targets through its hydroxyl groups and diene system. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E,E)-2,6-Dimethyl-2,7-octadiene-1,6-diol
- (Z)-8-Hydroxygeraniol
- (2E,6Z)-3,7-Dimethyl-2,6-octadiene-1,8-diol
- 3,7-Dimethyl-2(Z),6(E)-octadiene-1,8-diol
Uniqueness
2,6-Dimethyl-2,6-octadiene-1,8-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
26488-98-2 |
---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2Z,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5- |
InChI-Schlüssel |
PREUOUJFXMCMSJ-KWNZIKDBSA-N |
Isomerische SMILES |
C/C(=C\CO)/CC/C=C(/C)\CO |
Kanonische SMILES |
CC(=CCO)CCC=C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.